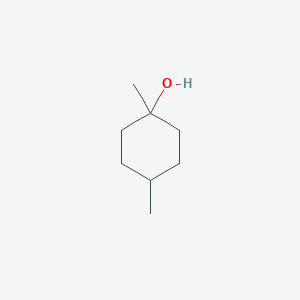

1,4-Dimethylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-3-5-8(2,9)6-4-7/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFUOIYHVUKJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277935 | |

| Record name | 1,4-dimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5402-28-8 | |

| Record name | 1,4-Dimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5402-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5100 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1,4-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylcyclohexanol is a substituted cycloalkanol that serves as a valuable building block in organic synthesis. Its rigid cyclohexane (B81311) framework and the presence of a tertiary alcohol functional group make it an interesting scaffold for the development of new chemical entities. The stereochemistry of the methyl groups and the hydroxyl group significantly influences the physical and chemical properties of its isomers. This guide provides a comprehensive overview of the fundamental properties of this compound, focusing on its structure, stereoisomerism, physicochemical properties, synthesis, and spectroscopic characterization.

Structure and Stereochemistry

This compound is characterized by a cyclohexane ring substituted with a hydroxyl group and a methyl group on the same carbon atom (C1) and another methyl group at the C4 position. This substitution pattern gives rise to two diastereomers: cis-1,4-dimethylcyclohexanol and trans-1,4-dimethylcyclohexanol. The spatial arrangement of the substituents in the chair conformation of the cyclohexane ring is crucial for their relative stability and reactivity.

In cis-1,4-dimethylcyclohexanol, the methyl group at C4 and the hydroxyl group at C1 are on the same side of the ring. In the most stable chair conformation, the C4-methyl group will preferentially occupy the equatorial position to minimize steric strain. Consequently, the C1-hydroxyl group will be in an axial position, and the C1-methyl group will be in an equatorial position.

In trans-1,4-dimethylcyclohexanol, the methyl group at C4 and the hydroxyl group at C1 are on opposite sides of the ring. In its most stable chair conformation, both the C4-methyl group and the C1-hydroxyl group can occupy equatorial positions, leading to a more stable arrangement compared to the cis isomer. The C1-methyl group will be in the axial position.

Caption: Chair conformations of cis- and trans-1,4-dimethylcyclohexanol.

Physical Properties

The physical properties of this compound are influenced by its molecular weight and the stereochemistry of its isomers. The following table summarizes key physical properties.

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~170-172 °C |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Chemical Properties and Reactivity

As a tertiary alcohol, this compound exhibits characteristic reactivity. The hydroxyl group can participate in various reactions, although steric hindrance from the adjacent methyl group can influence reaction rates.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate) because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[1][2][3] Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh reaction conditions.[1]

Esterification: this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides, to form the corresponding esters. The reaction with acid chlorides is typically faster and more efficient, especially for sterically hindered tertiary alcohols.[4][5][6][7]

References

An In-depth Structural Analysis of cis-1,4-Dimethylcyclohexanol: A Technical Guide

Conformational Analysis

The structural analysis of cis-1,4-Dimethylcyclohexanol is fundamentally rooted in the conformational dynamics of its cyclohexane (B81311) ring. The cis isomer exists as a dynamic equilibrium between two chair conformations. In this configuration, one methyl group and the hydroxyl group occupy positions on the same face of the ring. This necessitates that in any given chair conformation, one of these substituents will be in an axial position while the other is in an equatorial position.

The two chair conformers of cis-1,4-dimethylcyclohexane are of equal energy.[1] For cis-1,4-Dimethylcyclohexanol, the two chair conformations involve the interchange of the axial and equatorial positions of the methyl and hydroxyl groups. Due to the presence of a plane of symmetry passing through the C1 and C4 atoms, the molecule is achiral and optically inactive.[2]

The chair conformations are in rapid equilibrium at room temperature, a process known as ring flipping. This equilibrium is a critical factor in understanding the molecule's reactivity and its representation in spectroscopic analyses.

Figure 1: Conformational equilibrium of cis-1,4-Dimethylcyclohexanol.

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for cis-1,4-Dimethylcyclohexanol. The data for the closely related cis-1,4-dimethylcyclohexane is provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the rapid ring inversion at room temperature, the ¹H and ¹³C NMR spectra will show time-averaged signals for the axial and equatorial protons and carbons.

Table 1: Expected ¹H NMR Spectral Data for cis-1,4-Dimethylcyclohexanol

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -OH | 1.0 - 4.0 | Singlet (broad) | - |

| H-1 (CH-OH) | 3.5 - 4.0 | Multiplet | - |

| Ring Protons | 1.0 - 2.0 | Multiplet | - |

| -CH₃ | 0.8 - 1.2 | Doublet | ~6-7 |

Table 2: ¹³C NMR Spectral Data for cis-1,4-dimethylcyclohexane (for comparison)

| Carbon Assignment | Chemical Shift (ppm) in CDCl₃ |

| C1/C4 | 30.81 |

| C2/C3/C5/C6 | 30.16 |

| -CH₃ | 20.28 |

Source: ChemicalBook, cis-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR spectrum

For cis-1,4-Dimethylcyclohexanol, the C1 carbon bearing the hydroxyl group would be expected to have a chemical shift in the range of 65-75 ppm. The chemical shifts of the other ring carbons would be influenced by the hydroxyl group's presence.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H and C-H bonds.

Table 3: Expected IR Absorption Bands for cis-1,4-Dimethylcyclohexanol

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| C-O | Stretching | 1000 - 1260 | Strong |

Mass Spectrometry (MS)

In mass spectrometry, cis-1,4-Dimethylcyclohexanol is expected to undergo fragmentation upon ionization.

Table 4: Expected Key Fragments in the Mass Spectrum of cis-1,4-Dimethylcyclohexanol

| m/z | Possible Fragment Identity |

| 128 | [M]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 110 | [M - H₂O]⁺ |

| 95 | [M - H₂O - CH₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Synthesis of cis-1,4-Dimethylcyclohexanol

A plausible synthetic route to cis-1,4-Dimethylcyclohexanol involves the reduction of 1,4-dimethylcyclohexanone. The stereochemical outcome of this reduction is dependent on the choice of reducing agent. To favor the formation of the cis isomer, a sterically hindered reducing agent that preferentially attacks from the less hindered face of the ketone is typically employed.

Protocol:

-

Dissolution: Dissolve 1,4-dimethylcyclohexanone in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of a sterically bulky reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), to the stirred ketone solution.

-

Reaction: Allow the reaction to stir at the low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide (B78521) and then hydrogen peroxide.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the cis-1,4-Dimethylcyclohexanol.

Figure 2: Synthetic workflow for cis-1,4-Dimethylcyclohexanol.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Mass Spectrometry: Mass spectra would be recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Logical Workflow of Structural Analysis

The comprehensive structural elucidation of cis-1,4-Dimethylcyclohexanol follows a logical progression of analytical techniques.

Figure 3: Logical workflow for the structural analysis.

This guide provides a foundational understanding of the structural characteristics of cis-1,4-Dimethylcyclohexanol. Further research and the acquisition of specific experimental data for this compound would be invaluable for a more definitive and detailed analysis.

References

Conformational Isomers of trans-1,4-Dimethylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of trans-1,4-Dimethylcyclohexanol. The document delves into the structural characteristics, relative stabilities, and the energetic landscape of the conformers, supported by quantitative data and detailed experimental methodologies. Visual representations of the conformational equilibrium and a general experimental workflow for their characterization are also presented to facilitate a deeper understanding of the stereochemical principles governing this substituted cyclohexane (B81311) derivative. This information is critical for applications in stereoselective synthesis and drug design, where specific conformations can dictate biological activity.

Introduction

Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, including many pharmaceuticals. The chair conformation of the cyclohexane ring is the most stable arrangement, and the spatial orientation of substituents in either axial or equatorial positions can significantly influence the molecule's physical, chemical, and biological properties. In the case of trans-1,4-Dimethylcyclohexanol, the interplay between the methyl and hydroxyl substituents dictates the equilibrium between two distinct chair conformations. Understanding this equilibrium is paramount for predicting molecular behavior and designing molecules with specific three-dimensional structures.

Conformational Analysis of trans-1,4-Dimethylcyclohexanol

The trans-1,4-substitution pattern in dimethylcyclohexanol leads to two possible chair conformations that can interconvert through a process known as ring flipping. In one conformer, both the methyl and hydroxyl groups occupy equatorial positions (diequatorial), while in the other, both are in axial positions (diaxial).

The relative stability of these two conformers is primarily determined by steric strain, particularly 1,3-diaxial interactions. An axial substituent experiences steric hindrance from the two axial hydrogens on the same side of the ring (at the C-3 and C-5 positions relative to the substituent). The energetic cost of these interactions is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations for a given substituent.[1][2]

The diequatorial conformer of trans-1,4-Dimethylcyclohexanol is significantly more stable than the diaxial conformer because it minimizes these unfavorable 1,3-diaxial interactions.[3] In the diaxial conformation, both the methyl and hydroxyl groups would experience significant steric strain.

Quantitative Data

The energy difference between the two chair conformations of trans-1,4-Dimethylcyclohexanol can be estimated by summing the A-values of the individual substituents. The A-value for a methyl group is approximately 1.7-1.8 kcal/mol.[4][5] The A-value for a hydroxyl group is more variable and dependent on the solvent, ranging from approximately 0.6 kcal/mol in non-polar solvents to 0.9 kcal/mol or higher in hydrogen-bonding solvents.[4][5]

| Substituent | A-value (kcal/mol) | Notes |

| Methyl (-CH3) | ~1.8 | Relatively consistent across different conditions.[5] |

| Hydroxyl (-OH) | 0.6 - 0.9+ | Highly dependent on the solvent due to hydrogen bonding.[4][5] |

The total destabilization of the diaxial conformer is the sum of the A-values of the two axial substituents. Therefore, the energy difference (ΔG°) between the diaxial and diequatorial conformers can be estimated to be in the range of 2.4 to 2.7 kcal/mol, strongly favoring the diequatorial conformation.

Experimental Protocols

Synthesis of trans-1,4-Dimethylcyclohexanol

A common method for the preparation of dimethylcyclohexanols is the catalytic hydrogenation of the corresponding xylenols (dimethylphenols).[6]

Protocol:

-

The starting xylenol is dissolved in a suitable solvent, such as acetic acid.

-

A platinum oxide (PtO₂) catalyst is added to the solution.

-

The mixture is subjected to hydrogenation at elevated pressure (e.g., 5 atm) until the reaction is complete.

-

The catalyst is removed by filtration.

-

The solvent is removed, and the resulting mixture of isomeric dimethylcyclohexanols can be separated and purified by techniques such as preparative gas-liquid chromatography (GLC).[6]

Determination of Conformational Equilibrium by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of cyclohexane derivatives. The key parameters are the chemical shifts and the coupling constants (J-values) of the ring protons.

Protocol:

-

Sample Preparation: A solution of purified trans-1,4-Dimethylcyclohexanol is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is of particular interest.

-

In the diequatorial conformer, this proton is axial. The coupling constants between this axial proton and the adjacent axial protons (J_ax-ax) are typically large (8-13 Hz). The couplings to the adjacent equatorial protons (J_ax-eq) are small (2-4 Hz).[7][8]

-

In the less stable diaxial conformer, the carbinol proton is equatorial. The coupling constants to the adjacent axial (J_eq-ax) and equatorial (J_eq-eq) protons are both small (2-5 Hz).

-

By measuring the observed coupling constants of the carbinol proton, the relative populations of the two conformers can be determined using the following equation (fast exchange on the NMR timescale):

-

J_obs = N_eq * J_eq + N_ax * J_ax

-

Where J_obs is the observed coupling constant, N_eq and N_ax are the mole fractions of the diequatorial and diaxial conformers, and J_eq and J_ax are the coupling constants for the pure conformers (which can be estimated from model compounds).

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts of the ring carbons are sensitive to the axial or equatorial orientation of the substituents.[6]

-

By comparing the observed chemical shifts with those of conformationally locked model compounds, the position of the equilibrium can be determined.[6]

-

Low-temperature NMR can be used to "freeze out" the individual conformers, allowing for direct observation and integration of the signals for each.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. kbfi.ee [kbfi.ee]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Reddit - The heart of the internet [reddit.com]

An In-Depth Technical Guide to the Stereochemistry of 1,4-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 1,4-dimethylcyclohexanol. It delves into the structural nuances of its diastereomers, cis-1,4-dimethylcyclohexanol and trans-1,4-dimethylcyclohexanol, with a focus on conformational analysis, relative thermodynamic stabilities, and spectroscopic differentiation. Detailed experimental protocols for the synthesis and characterization of these isomers are presented, supported by quantitative data and logical visualizations to facilitate a deeper understanding for applications in research and drug development.

Introduction: Stereoisomerism in this compound

This compound is a disubstituted cycloalkane derivative that presents a clear example of diastereomerism. The spatial arrangement of the methyl (-CH₃) and hydroxyl (-OH) groups relative to the cyclohexane (B81311) ring gives rise to two distinct stereoisomers: cis and trans. In the cis isomer, the methyl and hydroxyl groups reside on the same face of the ring, while in the trans isomer, they are on opposite faces. Although carbons C-1 and C-4 are bonded to four different groups, a plane of symmetry in both the cis and trans isomers renders them achiral. These stereoisomers are not mirror images and are therefore classified as diastereomers, possessing different physical and chemical properties.

A thorough understanding of the three-dimensional structure and conformational preferences of these isomers is paramount in fields like medicinal chemistry, where molecular shape dictates biological activity.

Diagram 1: Stereoisomeric Relationship of this compound

Caption: Relationship between the cis and trans isomers.

Conformational Analysis and Thermodynamic Stability

The stereochemistry of this compound is best understood by analyzing the chair conformations of its isomers. The relative stability of each conformer is determined by the steric strain arising from 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is quantified by its "A-value".

Key Conformational Energy (A-Values):

cis-1,4-Dimethylcyclohexanol

The cis isomer exists as a dynamic equilibrium of two chair conformers that rapidly interconvert via a ring flip. In one conformer, the hydroxyl group is axial and the methyl group is equatorial. In the other, the hydroxyl group is equatorial and the methyl group is axial.

-

Conformer 1 (Axial OH, Equatorial CH₃): The primary steric strain comes from the axial hydroxyl group interacting with the axial hydrogens at C-3 and C-5. The energetic cost is approximately 0.87 kcal/mol.

-

Conformer 2 (Equatorial OH, Axial CH₃): The strain arises from the axial methyl group interacting with the axial hydrogens at C-3 and C-5. This incurs a higher energetic cost of about 1.74 kcal/mol.[1][2]

Due to the lower A-value of the hydroxyl group, the conformer with the axial hydroxyl and equatorial methyl group is more stable and will be present in a higher population at equilibrium.

trans-1,4-Dimethylcyclohexanol

The trans isomer also exists as an equilibrium between two chair conformers.

-

Conformer 1 (Diequatorial): Both the hydroxyl and methyl groups occupy equatorial positions. This conformation is highly stable as it minimizes steric strain, with no significant 1,3-diaxial interactions.

-

Conformer 2 (Diaxial): Both substituents are in axial positions. This conformer is significantly destabilized by multiple 1,3-diaxial interactions involving both the hydroxyl and methyl groups with axial hydrogens. The total steric strain is the sum of their A-values: 1.74 kcal/mol + 0.87 kcal/mol = 2.61 kcal/mol.[3]

Relative Stability: cis vs. trans

The most stable conformer of the trans isomer (diequatorial) has virtually no 1,3-diaxial strain. The most stable conformer of the cis isomer (axial-OH, equatorial-CH₃) has a steric strain of approximately 0.87 kcal/mol. Therefore, the trans isomer of this compound is thermodynamically more stable than the cis isomer.

Diagram 2: Conformational Equilibrium of cis-1,4-Dimethylcyclohexanol

Caption: Ring flip equilibrium for the cis isomer.

Diagram 3: Conformational Equilibrium of trans-1,4-Dimethylcyclohexanol

Caption: Ring flip equilibrium for the trans isomer.

Data Presentation: Spectroscopic and Thermodynamic Data

The differentiation between the cis and trans isomers of this compound is reliably achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the expected quantitative data based on established principles and data from analogous compounds.

Table 1: Thermodynamic Stability Data

| Isomer | Most Stable Conformer | Steric Strain (kcal/mol) | Relative Stability |

|---|---|---|---|

| cis-1,4-Dimethylcyclohexanol | Axial-OH, Equatorial-CH₃ | ~0.87 | Less Stable |

| trans-1,4-Dimethylcyclohexanol | Diequatorial | ~0 | More Stable |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | cis-Isomer (ppm) | trans-Isomer (ppm) | Rationale for Difference |

|---|---|---|---|

| C1 (-C-OH) | ~68-70 | ~70-72 | The axial/equatorial nature of the -OH group influences the chemical shift of the attached carbon. |

| C4 (-C-CH₃) | ~32-34 | ~34-36 | The orientation of the methyl group affects the shielding of the carbon it is attached to. |

| -CH₃ (on C1) | ~28-30 | ~25-27 | Axial methyl groups are typically shielded (lower ppm) compared to equatorial ones. |

| -CH₃ (on C4) | ~21-23 | ~21-23 | Less variation is expected for the methyl group on the other carbon. |

| C2, C6 | ~35-37 | ~33-35 | Ring carbons are sensitive to the stereochemistry of adjacent substituents. |

| C3, C5 | ~30-32 | ~28-30 | Changes in steric environment alter the electronic shielding. |

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | cis-Isomer (ppm) | trans-Isomer (ppm) | Rationale for Difference |

|---|---|---|---|

| -OH | Variable (broad singlet) | Variable (broad singlet) | Position is concentration and solvent dependent. |

| -CH₃ (on C1) | ~1.1-1.2 | ~1.0-1.1 | Axial protons are generally more shielded than equatorial ones. |

| -CH₃ (on C4) | ~0.8-0.9 | ~0.8-0.9 | Less significant difference expected. |

| Ring Protons | Complex multiplets | Complex multiplets | Axial and equatorial protons have distinct chemical shifts and coupling constants. |

Table 4: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | cis & trans Isomers (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H | Stretching | ~3200 - 3600 | Strong, Broad |

| C-H (sp³) | Stretching | ~2850 - 2960 | Strong |

| C-O | Stretching | ~1050 - 1150 | Strong |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of a mixture of cis- and trans-1,4-dimethylcyclohexanol from 4-methylcyclohexanone (B47639) and methylmagnesium iodide.

Materials and Equipment:

-

Three-necked round-bottom flask (250 mL), reflux condenser, pressure-equalizing dropping funnel (125 mL)

-

Magnesium turnings, iodomethane (B122720), anhydrous diethyl ether, 4-methylcyclohexanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Magnetic stirrer, heating mantle, ice bath

Procedure:

-

Preparation of Grignard Reagent:

-

Ensure all glassware is oven-dried and assembled under a moisture-free atmosphere (e.g., nitrogen or argon with drying tubes).

-

Place magnesium turnings (1.2 g, 50 mmol) in the flask.

-

Prepare a solution of iodomethane (7.1 g, 50 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the iodomethane solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).

-

Once initiated, add the remaining iodomethane solution dropwise to maintain a gentle reflux.

-

-

Reaction with Ketone:

-

After the magnesium is consumed, cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 4-methylcyclohexanone (5.6 g, 50 mmol) in 40 mL of anhydrous diethyl ether and add this to the dropping funnel.

-

Add the ketone solution dropwise to the stirred, cooled Grignard reagent.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 50 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 25 mL portions of diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product mixture of cis- and trans-1,4-dimethylcyclohexanol.

-

The isomers can be separated by column chromatography on silica (B1680970) gel.

-

Diagram 4: Workflow for Synthesis and Analysis

Caption: Synthesis and subsequent analysis workflow.

Spectroscopic Characterization Protocol

Objective: To differentiate and characterize the purified cis and trans isomers of this compound.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of each purified isomer in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in separate NMR tubes.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum for each sample on a 400 MHz or higher spectrometer.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Integrate all signals and identify their multiplicities (singlet, doublet, multiplet, etc.).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Reference the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Compare the chemical shifts and multiplicities of the signals between the two isomers, paying close attention to the carbons and protons at positions 1 and 4, and the methyl groups, to confirm their stereochemical assignment based on the principles outlined in Section 3.

-

4.2.2 Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample of each purified isomer onto the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-600 cm⁻¹).

-

Data Analysis:

-

Identify the characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), sp³ C-H stretches (~2900 cm⁻¹), and the C-O stretch (~1050-1150 cm⁻¹).

-

While the major peaks will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can further distinguish the two diastereomers.

-

Conclusion

The stereochemistry of this compound is governed by the principles of conformational analysis in cyclohexane rings. The trans isomer is thermodynamically more stable than the cis isomer due to the preference for substituents to occupy equatorial positions, thereby minimizing destabilizing 1,3-diaxial interactions. These structural differences manifest in distinct spectroscopic signatures, allowing for unambiguous characterization by NMR and IR spectroscopy. The provided synthetic and analytical protocols offer a robust framework for the preparation and detailed study of these diastereomers, which is essential for applications in stereoselective synthesis and drug design.

References

Physical and chemical properties of 1,4-Dimethylcyclohexanol

An In-depth Technical Guide to 1,4-Dimethylcyclohexanol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes structural and procedural information.

Introduction

This compound is a cyclic alcohol featuring a cyclohexane (B81311) ring substituted with two methyl groups at the 1 and 4 positions and a hydroxyl group at the 1 position.[1] Its molecular formula is C₈H₁₆O.[1][2][3] This compound exists as two stereoisomers: cis-1,4-dimethylcyclohexanol and trans-1,4-dimethylcyclohexanol, which differ in the spatial orientation of the methyl group at the 4-position relative to the hydroxyl group at the 1-position. The physical and chemical properties of the compound are influenced by its stereochemistry. It serves as a versatile intermediate in organic synthesis and has potential applications in the fragrance and flavoring industries.[1]

Physical Properties

This compound is typically a colorless to pale yellow liquid with a distinct odor.[1] It is soluble in many organic solvents but has limited solubility in water due to its hydrophobic cyclohexane core.[1][2] A summary of its key physical properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5402-28-8 | [1][2][3][4] |

| Molecular Formula | C₈H₁₆O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Water Solubility | 11 g/L (at 25 °C) | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

| Heavy Atom Count | 9 | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the hydroxyl (-OH) group and the stereochemistry of the cyclohexane ring.

Reactivity

The presence of the tertiary hydroxyl group allows this compound to undergo typical alcohol reactions:

-

Oxidation: As a tertiary alcohol, it is resistant to oxidation under mild conditions but can be cleaved under strong oxidizing conditions.

-

Esterification: It can react with carboxylic acids or their derivatives to form esters.[1]

-

Dehydration: Acid-catalyzed dehydration typically leads to the formation of a mixture of alkenes, primarily 1,4-dimethylcyclohexene (B12111012) and 1-methyl-4-methylidenecyclohexane.

Stereochemistry and Stability

This compound exists as cis and trans isomers. The stability of these isomers is determined by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable.[6] The relative stability of the cis and trans isomers depends on the steric strain arising from 1,3-diaxial interactions.[7] In the most stable chair conformation of the trans isomer, both the hydroxyl group and the C4-methyl group can occupy equatorial positions, minimizing steric hindrance. In the cis isomer, one of these groups must be in an axial position, leading to greater steric strain.

Caption: Relationship between the stereoisomers of this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Signal for the C1-methyl protons. - Signal for the C4-methyl protons. - Complex multiplets for the cyclohexane ring protons. - A singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. The chemical shifts will differ between cis and trans isomers. |

| ¹³C NMR | - Signal for the quaternary C1 carbon bearing the -OH group. - Signal for the C4 carbon. - Signals for the two distinct methyl carbons. - Signals for the methylene (B1212753) carbons of the cyclohexane ring. |

| IR Spectroscopy | - A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching absorptions just below 3000 cm⁻¹. - A C-O stretching absorption in the 1100-1200 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion (M⁺) peak at m/z = 128. - A prominent peak at M-15, corresponding to the loss of a methyl group. - A peak at M-18, corresponding to the loss of a water molecule. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Grignard reaction, starting from 4-methylcyclohexanone (B47639).

Reaction: 4-methylcyclohexanone + CH₃MgBr → this compound

Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare methylmagnesium bromide (CH₃MgBr) by adding methyl bromide in dry diethyl ether to magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Ketone: Dissolve 4-methylcyclohexanone in dry diethyl ether and add it dropwise to the prepared Grignard reagent at 0 °C.

-

Reaction Work-up: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with additional diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography to yield this compound as a mixture of cis and trans isomers.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

Methodology:

-

Gas Chromatography (GC): Determine the purity of the sample and the ratio of cis to trans isomers. A non-polar or medium-polarity capillary column is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure. ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms.

-

Infrared (IR) Spectroscopy: Identify the presence of key functional groups, particularly the hydroxyl (-OH) group.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm the structure.

Caption: Workflow for the analytical characterization of this compound.

References

- 1. CAS 5402-28-8: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 5402-28-8 [chemicalbook.com]

- 5. 3,4-Dimethylcyclohexanol | C8H16O | CID 97960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 5402-28-8 | Benchchem [benchchem.com]

- 7. Solved For the 1,4-dimethylcyclohexanes, discuss in detail | Chegg.com [chegg.com]

1,4-Dimethylcyclohexanol CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dimethylcyclohexanol, including its chemical identity, physicochemical properties, and representative experimental protocols for its synthesis and analysis.

Chemical Identity and Synonyms

CAS Number: 5402-28-8[1]

Synonyms: [1]

-

1,4-dimetilciclohexanol

-

1,4-Dimethyl-1-cyclohexanol

-

Cyclohexanol, 1,4-dimethyl-

-

NSC 5100

Physicochemical Properties

The quantitative data for this compound and its isomers are summarized in the tables below. Data for the specific 1,4-isomer is supplemented with data from closely related isomers where direct information is limited.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | |

| Molecular Weight | 128.21 g/mol | |

| Boiling Point | 186.0 °C (estimated for 4,4-isomer) | [2][3] |

| Melting Point | 28 °C (for 4,4-isomer) | [3] |

| Density | 0.922 g/mL (for 4,4-isomer) | [4] |

| Refractive Index | 1.461 (for 4,4-isomer) | [4] |

| Solubility in Water | 11 g/L at 25 °C |

Table 2: Computed and Spectroscopic Data

| Property | Value/Description | Reference |

| XLogP3-AA | 1.8 | |

| Topological Polar Surface Area | 20.2 Ų | |

| ¹H NMR | Spectra available for isomers like 3,4-dimethylcyclohexanol. | [5] |

| ¹³C NMR | Spectra available for dimethylcyclohexanol isomers. | [6] |

| Mass Spectrum (GC-MS) | Available for various dimethylcyclohexanol isomers, showing characteristic fragmentation patterns. | [6][7] |

| IR Spectrum | Vapor phase and liquid film IR spectra are available for isomers. | [6] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a methyl group to the carbonyl carbon of 4-methylcyclohexanone. The Grignard reagent, methylmagnesium bromide, is typically used for this purpose.

Reaction Scheme:

Materials:

-

4-Methylcyclohexanone

-

Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (three-necked round-bottom flask, dropping funnel, condenser with drying tube, nitrogen inlet)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is assembled with a magnetic stirrer, a dropping funnel, a reflux condenser fitted with a drying tube, and a nitrogen inlet. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Reactant Addition: 4-Methylcyclohexanone (1.0 equivalent) is dissolved in anhydrous diethyl ether and added to the reaction flask.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. The methylmagnesium bromide solution (1.2 equivalents) is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below 5 °C.

-

Reaction: Once the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.

-

Quenching: The reaction mixture is cooled back to 0 °C, and saturated aqueous ammonium chloride solution is added slowly to quench the excess Grignard reagent and the magnesium alkoxide intermediate.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and the organic layer is washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) or by distillation to yield pure this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a mass selective detector (MSD)

-

Capillary column suitable for alcohol analysis (e.g., DB-5MS or equivalent)

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization of the sample.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through the capillary column. The temperature of the column is programmed to increase over time, which allows for the separation of different components of the sample based on their boiling points and interactions with the stationary phase of the column.

-

Detection and Analysis: As the separated components exit the column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison with a spectral library. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification of this compound.

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Caption: Synthesis workflow for this compound via Grignard reaction.

Caption: General analytical workflow for this compound using GC-MS.

References

- 1. guidechem.com [guidechem.com]

- 2. 4,4-dimethyl cyclohexanol, 932-01-4 [thegoodscentscompany.com]

- 3. 4,4-Dimethylcyclohexanol | CAS#:932-01-4 | Chemsrc [chemsrc.com]

- 4. 4,4-dimethylcyclohexanol [stenutz.eu]

- 5. 3,4-DIMETHYLCYCLOHEXANOL(5715-23-1) 1H NMR spectrum [chemicalbook.com]

- 6. Dimethylcyclohexanol | C8H16O | CID 164822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexanol, 2,4-dimethyl- [webbook.nist.gov]

Spectroscopic Profile of 1,4-Dimethylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dimethylcyclohexanol, a saturated monocyclic tertiary alcohol. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for the cis and trans isomers of this compound. Due to the presence of two stereoisomers, the spectral characteristics can vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR chemical shifts provide detailed information about the carbon skeleton of the molecule. The data presented here is for the neat mixture of isomers.[1]

| Carbon Position | Chemical Shift (δ) cis-isomer (ppm) | Chemical Shift (δ) trans-isomer (ppm) |

| C-1 | 69.8 | 70.9 |

| C-2, C-6 | 35.1 | 35.4 |

| C-3, C-5 | 27.8 | 27.8 |

| C-4 | 32.1 | 32.4 |

| 1-CH₃ | 29.8 | 29.8 |

| 4-CH₃ | 22.4 | 22.4 |

Note: Assignments are based on established chemical shift correlations for substituted cyclohexanes.

Further Spectroscopic Data (IR, ¹H NMR, Mass Spectrometry):

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. These methodologies are based on standard practices in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (either as a mixture of isomers or a separated isomer) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 75 or 125 MHz. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. The spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation of isomers.

Ionization: Electron Impact (EI) is a common ionization method for this type of compound, where the sample is bombarded with a beam of high-energy electrons (typically 70 eV).

Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative abundance of each fragment.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Discovery and Synthesis of 1,4-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylcyclohexanol is a tertiary alcohol that holds significance as a synthetic intermediate in the preparation of various organic compounds. Its discovery dates back to the early 20th century, and its synthesis is a classic example of nucleophilic addition to a carbonyl group. This technical guide provides a comprehensive overview of the historical discovery, detailed synthesis protocols, and key data associated with this compound, tailored for professionals in research and drug development.

Discovery

The pioneering work on the synthesis of tertiary dimethylcyclohexanols, including the 1,4-isomer, was conducted by French chemists Paul Sabatier and Alphonse Mailhe. Their research, published in the 1905 volume of Comptes rendus hebdomadaires des séances de l'Académie des sciences, detailed the catalytic hydrogenation of xylenes (B1142099) to produce dimethylcyclohexanes, which could then be converted to the corresponding alcohols.[1][2][3][4] This early work laid the groundwork for the synthesis and investigation of substituted cyclohexanol (B46403) derivatives.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the treatment of 4-methylcyclohexanone (B47639) with a methylmagnesium halide, typically methylmagnesium bromide or iodide.

Reaction Mechanism

The reaction proceeds in two key stages:

-

Nucleophilic Addition: The highly nucleophilic carbon atom of the methyl Grignard reagent attacks the electrophilic carbonyl carbon of 4-methylcyclohexanone. This addition breaks the π-bond of the carbonyl group, forming a magnesium alkoxide intermediate.

-

Protonation: The intermediate is then quenched with a mild acid, such as aqueous ammonium (B1175870) chloride, to protonate the alkoxide and yield the final product, this compound.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound via the Grignard reaction.

Materials:

-

Magnesium turnings (activated)

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Methyl iodide

-

4-Methylcyclohexanone

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.

-

Add a small amount of the methyl iodide solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with 4-Methylcyclohexanone:

-

Cool the Grignard reagent solution to 0 °C using an ice-water bath.

-

Prepare a solution of 4-methylcyclohexanone in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the 4-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation to yield pure this compound. A typical yield for this reaction is in the range of 50-60%.[5]

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [6] |

| Molecular Weight | 128.21 g/mol | [6] |

| CAS Number | 5402-28-8 | [6] |

| Appearance | Colorless liquid | |

| Boiling Point | 172-174 °C | |

| Solubility | Slightly soluble in water | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) and Multiplicity |

| ¹H NMR (CDCl₃) | ~1.15 (s, 3H, -C(OH)CH₃), ~1.20 (d, 3H, -CHCH₃), ~1.40-1.70 (m, 8H, cyclohexane (B81311) ring protons), ~1.80 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | ~22.0 (-CHCH₃), ~28.0 (-C(OH)CH₃), ~35.0 (cyclohexane C2, C6), ~40.0 (cyclohexane C3, C5), ~70.0 (C-OH), ~32.0 (C4) |

| IR (neat) | ~3400 (br, O-H stretch), ~2930 (s, C-H stretch), ~1450 (m, C-H bend), ~1150 (s, C-O stretch) |

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.

Mandatory Visualization

Grignard Synthesis Workflow

Caption: A workflow diagram illustrating the key stages in the Grignard synthesis of this compound.

Logical Relationship of Reactants to Product

Caption: A diagram showing the logical relationship of the reactants leading to the formation of this compound.

References

- 1. Comptes rendus hebdomadaires des séances de l'Académie des sciences / publiés... par MM. les secrétaires perpétuels | 1905-01-01 | Gallica [gallica.bnf.fr]

- 2. Comptes rendus hebdomadaires des séances de l'Académie des sciences / publiés... par MM. les secrétaires perpétuels | 1905-07-01 | Gallica [gallica.bnf.fr]

- 3. Comptes rendus hebdomadaires des séances de l'Académie des sciences. Séries A et B, Sciences mathématiques et Sciences physiques - 8 Years available - Gallica [gallica.bnf.fr]

- 4. Comptes rendus hebdomadaires des séances de l'Académie des sciences / publiés... par MM. les secrétaires perpétuels - 131 Years available - Gallica [gallica.bnf.fr]

- 5. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Chirality of 1,4-Dimethylcyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the stereochemistry of 1,4-dimethylcyclohexanol isomers. It delves into the structural features that determine chirality, presents available physicochemical data for closely related compounds, and offers detailed experimental protocols for the synthesis, separation, and resolution of these isomers.

Stereochemical Analysis

This compound exists as two diastereomers: cis-1,4-dimethylcyclohexanol and trans-1,4-dimethylcyclohexanol. The presence of two substituents on the cyclohexane (B81311) ring, a hydroxyl and a methyl group at carbon 1, and a methyl group at carbon 4, leads to distinct stereochemical outcomes for each diastereomer.

cis-1,4-Dimethylcyclohexanol: An Achiral Meso Compound

In the cis isomer, the hydroxyl group and the methyl group at the 4-position are on the same side of the cyclohexane ring. Despite having two stereogenic centers (C-1 and C-4), the molecule as a whole is achiral . This is because it possesses an internal plane of symmetry that bisects the molecule through the C-1 and C-4 carbons. As a result, its mirror image is superimposable upon itself. Therefore, cis-1,4-dimethylcyclohexanol is a meso compound and does not exhibit optical activity.

In its most stable chair conformations, the molecule rapidly interconverts between two equivalent forms, each having one axial and one equatorial substituent at C-1 and C-4. The plane of symmetry is maintained in these conformations.

trans-1,4-Dimethylcyclohexanol: A Chiral Enantiomeric Pair

In the trans isomer, the hydroxyl group and the methyl group at the 4-position are on opposite sides of the ring. This arrangement eliminates the internal plane of symmetry that is present in the cis isomer. Consequently, trans-1,4-dimethylcyclohexanol is chiral and exists as a pair of non-superimposable mirror images, or enantiomers. These enantiomers are designated as (1R,4R)-1,4-dimethylcyclohexanol and (1S,4S)-1,4-dimethylcyclohexanol. A mixture containing equal amounts of both enantiomers is a racemic mixture and will not be optically active.

The most stable chair conformation for the trans isomer has both the C-1 substituents (assuming the larger -OH is equatorial) and the C-4 methyl group in equatorial positions, minimizing steric strain.

Caption: Logical relationship of this compound isomers.

Quantitative Data

Table 1: Physical Properties of 1,4-Dimethylcyclohexane Isomers

| Property | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane |

|---|---|---|

| CAS Number | 624-29-3 | 2207-04-7 |

| Molecular Weight | 112.21 g/mol | 112.21 g/mol |

| Boiling Point | 124.6 °C | 119.5 °C |

| Melting Point | -87.6 °C | -37.2 °C |

| Density | 0.783 g/cm³ | 0.763 g/cm³ |

Note: Data sourced from publicly available chemical databases. These values are for the parent alkane and are provided for comparative purposes.

Table 2: Predicted Spectroscopic Characteristics (¹³C NMR)

| Isomer | Key Predicted Chemical Shift Features |

|---|---|

| cis | Due to the axial/equatorial equilibrium, may show averaged signals or distinct signals for each conformer at low temperature. The carbon bearing the axial methyl group would be shifted upfield compared to an equatorial methyl. |

| trans | In the stable diequatorial conformation, the chemical shifts for the ring carbons would reflect less steric hindrance compared to the cis isomer. The two enantiomers will have identical NMR spectra in an achiral solvent. |

Experimental Protocols

Synthesis of cis- and trans-1,4-Dimethylcyclohexanol Mixture

A standard approach for the synthesis is the Grignard reaction, which typically yields a mixture of diastereomers.

Protocol: Grignard Reaction

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (e.g., CaCl₂), and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Preparation: In the flask, place magnesium turnings (1.1 eq). Add a solution of methyl iodide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

-

Reaction with Ketone: Cool the Grignard reagent to 0 °C. Add a solution of 4-methylcyclohexanone (B47639) (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the aqueous layer twice with diethyl ether. Combine the organic extracts.

-

Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture of cis- and trans-1,4-dimethylcyclohexanol.

Separation of cis and trans Diastereomers

The diastereomers can be separated by fractional distillation or column chromatography.

Protocol: Separation by Column Chromatography

-

Column Preparation: Pack a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes, starting from 5% to 20% ethyl acetate).

-

Loading: Dissolve the crude product mixture in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Elute the column with the solvent gradient. The less polar isomer (typically the trans isomer) is expected to elute first.

-

Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure isomers.

-

Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Chiral Resolution of trans-1,4-Dimethylcyclohexanol

The racemic mixture of the trans isomer can be resolved into its individual enantiomers using methods such as enzymatic kinetic resolution.

Caption: Workflow for enzymatic kinetic resolution.

Protocol: Enzymatic Kinetic Resolution

-

Reaction Setup: In a flask, dissolve the racemic trans-1,4-dimethylcyclohexanol (1.0 eq) in an anhydrous organic solvent such as hexane (B92381) or toluene.

-

Reagents: Add an acyl donor, such as vinyl acetate (0.5-0.6 eq), and a lipase catalyst, for example, immobilized Candida antarctica lipase B (CALB).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a faster rate.

-

Monitoring: Monitor the reaction progress using GC or chiral HPLC until approximately 50% conversion is achieved. This point maximizes the enantiomeric excess (ee) of both the remaining alcohol and the newly formed ester.

-

Workup: Stop the reaction by filtering off the immobilized enzyme. Wash the enzyme with the solvent and combine the filtrates.

-

Separation: Concentrate the filtrate and separate the unreacted alcohol from the ester by column chromatography.

-

Hydrolysis (Optional): If the other enantiomer of the alcohol is desired, the separated ester can be hydrolyzed using a base (e.g., NaOH in methanol/water) to yield the corresponding alcohol enantiomer.

-

Analysis: Determine the enantiomeric excess of the resolved alcohol fractions using chiral GC or HPLC.

Thermodynamic Stability of 1,4-Dimethylcyclohexanol Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermodynamic stability of the conformers of 1,4-dimethylcyclohexanol. A thorough understanding of the conformational preferences of substituted cyclohexanes is paramount in fields such as medicinal chemistry and materials science, where molecular geometry dictates biological activity and physical properties. This document outlines the theoretical underpinnings of conformational isomerism in this molecule, presents quantitative data on the relative stabilities of its various forms, describes relevant experimental and computational methodologies, and includes visualizations to illustrate key concepts.

Core Concepts: Conformational Analysis of Substituted Cyclohexanes

The non-planar nature of the cyclohexane (B81311) ring leads to the existence of various conformations, with the chair conformation being the most stable due to the minimization of angular and torsional strain. In a disubstituted cyclohexane like this compound, the substituents on the ring can exist in two primary orientations: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).

The thermodynamic stability of a particular conformer is largely determined by the steric interactions between the substituents and the cyclohexane ring. The most significant of these are 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same face of the ring.[1][2] To quantify the steric strain associated with a substituent in the axial position, the concept of "A-value" is employed. The A-value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[3] A larger A-value signifies a greater preference for the equatorial position.

Data Presentation: Quantitative Analysis of Conformer Stability

The relative stability of the conformers of cis- and trans-1,4-dimethylcyclohexanol can be estimated by considering the A-values of the methyl (-CH₃) and hydroxyl (-OH) groups.

| Substituent | A-value (kcal/mol) |

| Methyl (-CH₃) | ~1.74 - 1.8[3][4][5] |

| Hydroxyl (-OH) | ~0.6 - 1.0[3][5] |

Note: The A-value for the hydroxyl group can be solvent-dependent.[3]

Conformational Analysis of trans-1,4-Dimethylcyclohexanol

The trans isomer can exist in two chair conformations that are in equilibrium through a process of ring flipping.

-

Diequatorial Conformer: Both the methyl and hydroxyl groups occupy equatorial positions. This is the most stable conformation as it minimizes steric strain, with no significant 1,3-diaxial interactions.[6][7]

-

Diaxial Conformer: Both substituents are in axial positions. This conformation is highly unstable due to significant 1,3-diaxial interactions from both the methyl and hydroxyl groups.[8][9]

The energy difference between these two conformers can be estimated by summing the A-values of the two substituents.

| Conformer of trans-1,4-Dimethylcyclohexanol | Substituent Positions | Estimated Steric Strain (kcal/mol) | Relative Stability |

| Conformer 1 | 1-CH₃ (eq), 4-OH (eq) | 0 | Most Stable |

| Conformer 2 | 1-CH₃ (ax), 4-OH (ax) | ~2.34 - 2.8 | Least Stable |

Conformational Analysis of cis-1,4-Dimethylcyclohexanol

The cis isomer also exists as an equilibrium of two chair conformations. In this case, one substituent is always axial while the other is equatorial.

-

Conformer A: Methyl group is equatorial, and the hydroxyl group is axial.

-

Conformer B: Methyl group is axial, and the hydroxyl group is equatorial.

The two conformers are not isoenergetic. The conformer with the larger group (methyl) in the equatorial position and the smaller group (hydroxyl) in the axial position will be more stable.[10]

| Conformer of cis-1,4-Dimethylcyclohexanol | Substituent Positions | Estimated Steric Strain (kcal/mol) | Relative Stability |

| Conformer A | 1-CH₃ (eq), 4-OH (ax) | ~0.6 - 1.0 | More Stable |

| Conformer B | 1-CH₃ (ax), 4-OH (eq) | ~1.74 - 1.8 | Less Stable |

The energy difference between the two conformers of the cis isomer is the difference between the A-values of the methyl and hydroxyl groups.

Mandatory Visualization

Caption: Conformational equilibria of trans- and cis-1,4-dimethylcyclohexanol.

Experimental Protocols

The determination of the relative thermodynamic stabilities of this compound conformers is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures to slow down the rate of ring flipping.

General Workflow for NMR-based Conformational Analysis

Caption: Workflow for experimental determination of conformational stability.

Detailed Methodological Considerations

-

Sample Preparation: A solution of the purified this compound isomer (cis or trans) is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent is critical as it can influence the conformational equilibrium, especially for the hydroxyl group due to hydrogen bonding.[3]

-

Low-Temperature NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded over a range of temperatures, starting from room temperature and gradually decreasing until the signals for the individual conformers are resolved (the coalescence temperature is passed).

-

For ¹H NMR, the coupling constants (J-values) of the protons on C1 and C4 are particularly informative. The magnitude of the coupling constant between vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative populations of the conformers in the equilibrium mixture can be determined.[11]

-

For ¹³C NMR, at low temperatures, separate signals for the carbons of each conformer can be observed and their relative intensities (integrals) directly provide the population ratio.[4][12]

-

-

Data Analysis:

-

The equilibrium constant (Keq) is calculated as the ratio of the concentrations (or populations) of the two conformers.

-

The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

-

Computational Chemistry Protocols

Computational methods are powerful tools for modeling and predicting the relative energies of conformers.

General Workflow for Computational Conformational Analysis

Caption: Workflow for computational determination of conformer stability.

Detailed Methodological Considerations

-

Structure Building: The initial 3D structures of the different chair conformers of cis- and trans-1,4-dimethylcyclohexanol are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is commonly performed using Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).[13]

-

Energy Calculations: For more accurate energy differences, single-point energy calculations can be performed on the optimized geometries using higher-level theories such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).[13]

-

Frequency Analysis: A frequency calculation is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

Analysis of Results: The calculated Gibbs free energies of the conformers are compared to determine their relative stabilities and predict the equilibrium populations at a given temperature.

Conclusion

The thermodynamic stability of this compound conformers is governed by the steric interactions of the methyl and hydroxyl groups with the cyclohexane ring. For the trans isomer, the diequatorial conformation is overwhelmingly favored due to the absence of significant 1,3-diaxial interactions. In the cis isomer, an equilibrium exists between two chair conformers, with the conformer having the larger methyl group in the equatorial position being more stable. The quantitative energy differences can be estimated from A-values and more accurately determined through a combination of low-temperature NMR spectroscopy and high-level computational chemistry methods. This in-depth understanding of conformational preferences is essential for predicting the behavior and properties of molecules containing the 1,4-disubstituted cyclohexanol (B46403) motif in various scientific and industrial applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. kbfi.ee [kbfi.ee]

- 5. csun.edu [csun.edu]

- 6. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 7. Solved For trans-1,4-dimethylcyclohexane, the most stable | Chegg.com [chegg.com]

- 8. homework.study.com [homework.study.com]

- 9. trans-dimethylcyclohexane.html [ursula.chem.yale.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Dimethylcyclohexanol from p-Xylene

**Abstract